

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

basic properties

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Compound of Interest

Compound Name: 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

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An In-depth Technical Guide on the Core Properties of Substituted Piperazine-2,5-diones with a Focus on 3,6-dimethylpiperazine-2,5-dione

Introduction

This technical guide provides a comprehensive overview of the basic properties of substituted piperazine-2,5-diones, with a particular focus on 3,6-dimethylpiperazine-2,5-dione. The piperazine-2,5-dione core, also known as a diketopiperazine (DKP), is a prevalent structural motif found in a wide range of natural products and synthetically derived molecules of significant biological importance.^[1] These compounds are cyclic dipeptides, typically formed from the condensation of two amino acids.^[1]

The query for "**3-Hydroxy-3,6-dimethylpiperazine-2,5-dione**" presents some ambiguity in its chemical nomenclature. A literal interpretation would suggest a hydroxyl group and a methyl group attached to the same carbon atom (C-3), which would form a hydrate or gem-diol like structure that is typically unstable. It is more probable that the interest lies in a hydroxylated derivative of 3,6-dimethylpiperazine-2,5-dione, such as where one of the methyl groups is hydroxylated, or an N-hydroxylated analog. Given the available literature, this guide will center on the well-characterized and closely related compound, 3,6-dimethylpiperazine-2,5-dione, as a representative of this class of molecules. This compound serves as a foundational structure for understanding the physicochemical properties, synthesis, and biological activities of more complex derivatives.

The versatile structure of the piperazine-2,5-dione scaffold allows for a variety of substitutions, leading to a wide range of pharmacological activities.^[2] These include, but are not limited to, anti-inflammatory, antidepressant, analgesic, antimicrobial, and antifungal properties.^{[2][3][4]} This guide is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental aspects of this important class of heterocyclic compounds.

Physicochemical Properties of 3,6-dimethylpiperazine-2,5-dione

The basic physicochemical properties of 3,6-dimethylpiperazine-2,5-dione are summarized in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.

Property	Value	Source
IUPAC Name	3,6-dimethylpiperazine-2,5-dione	PubChem ^[5]
Synonyms	Alanine anhydride, Cyclo(Ala-Ala), 3,6-Dimethyl-2,5-piperazinedione	PubChem ^[5]
CAS Number	5625-46-7	NIST ^[6]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₂	PubChem ^[5]
Molecular Weight	142.16 g/mol	ChemBK ^[7]
Melting Point	283-285 °C	ChemBK ^[7]
Boiling Point	259.72 °C (estimate)	ChemBK ^[7]
Density	1.081 g/cm ³	ChemBK ^[7]
Solubility	Soluble in 1 M HCl (25 mg/mL)	ChemBK ^[7]
LogP (Octanol/Water)	~0.5	Benchchem ^[8]
Polar Surface Area	~52.6 Å ²	Benchchem ^[8]

Experimental Protocols: Synthesis and Characterization

The synthesis of substituted piperazine-2,5-diones can be achieved through several methods. The most common approaches involve the cyclization of dipeptides or the modification of a pre-existing piperazine-2,5-dione core.[\[1\]\[9\]](#)

General Synthesis of Substituted Piperazine-2,5-diones

Method 1: Cyclization of Dipeptides

This is a widely used method that involves the intramolecular cyclization of a linear dipeptide.

- Materials: Linear dipeptide, solvent (e.g., ethylene glycol, water), heat source.
- Protocol:
 - The linear dipeptide is dissolved in a high-boiling point solvent such as ethylene glycol.
 - The solution is heated to a high temperature (e.g., 170 °C) to promote intramolecular condensation and cyclization.[\[10\]](#)
 - The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or crystallization.
 - Purification is typically achieved by recrystallization or column chromatography.

Method 2: Building from the Piperazine-2,5-dione Core

This method involves the functionalization of the basic piperazine-2,5-dione scaffold. For instance, the condensation of aldehydes with the core structure.[\[1\]\[9\]](#)

- Materials: Piperazine-2,5-dione, an appropriate aldehyde (e.g., methoxylated benzaldehydes), a base (e.g., potassium carbonate), and a solvent (e.g., acetic anhydride).

- Protocol:
 - Piperazine-2,5-dione is acetylated to increase the acidity of the methylene protons.[1]
 - The acetylated compound is then reacted with an aldehyde in the presence of a base.
 - The reaction mixture is heated to drive the condensation reaction, leading to the formation of (Z,Z)-(benzylidene)piperazine-2,5-diones.[9]
 - The resulting product can be further modified, for example, through hydrogenation to produce saturated substituted piperazine-2,5-diones.[1][9]
 - The products are isolated and purified using standard techniques.

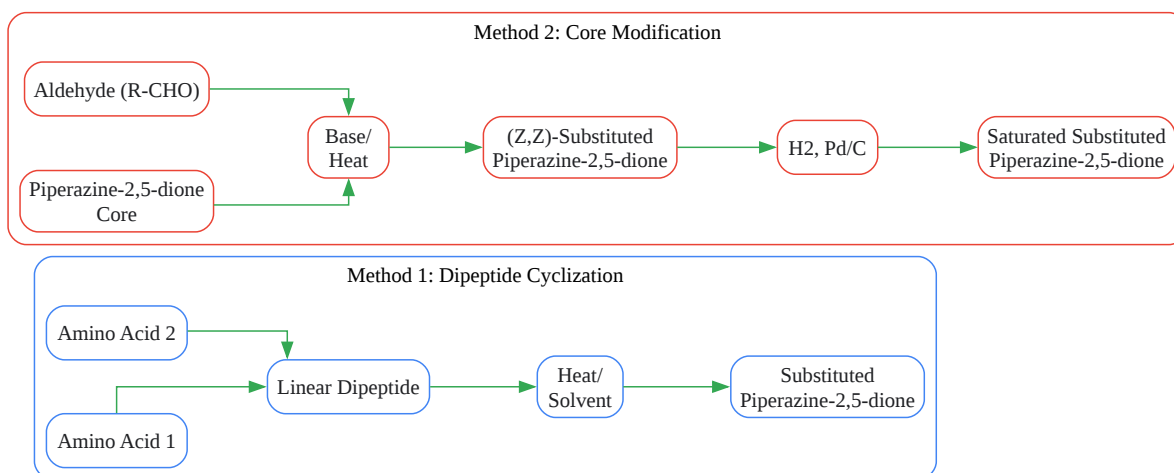
Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the structure of the molecule and to determine the stereochemistry (cis or trans isomers) of the substituents.[1][9][11]
- Mass Spectrometry (MS): ESI-MS is commonly used to confirm the molecular weight of the synthesized compounds.[3]
- X-ray Crystallography: This technique provides definitive information about the three-dimensional structure and stereochemistry of the molecule in the solid state.[1][9][11]

Visualizations

Synthetic Workflow for Substituted Piperazine-2,5-diones



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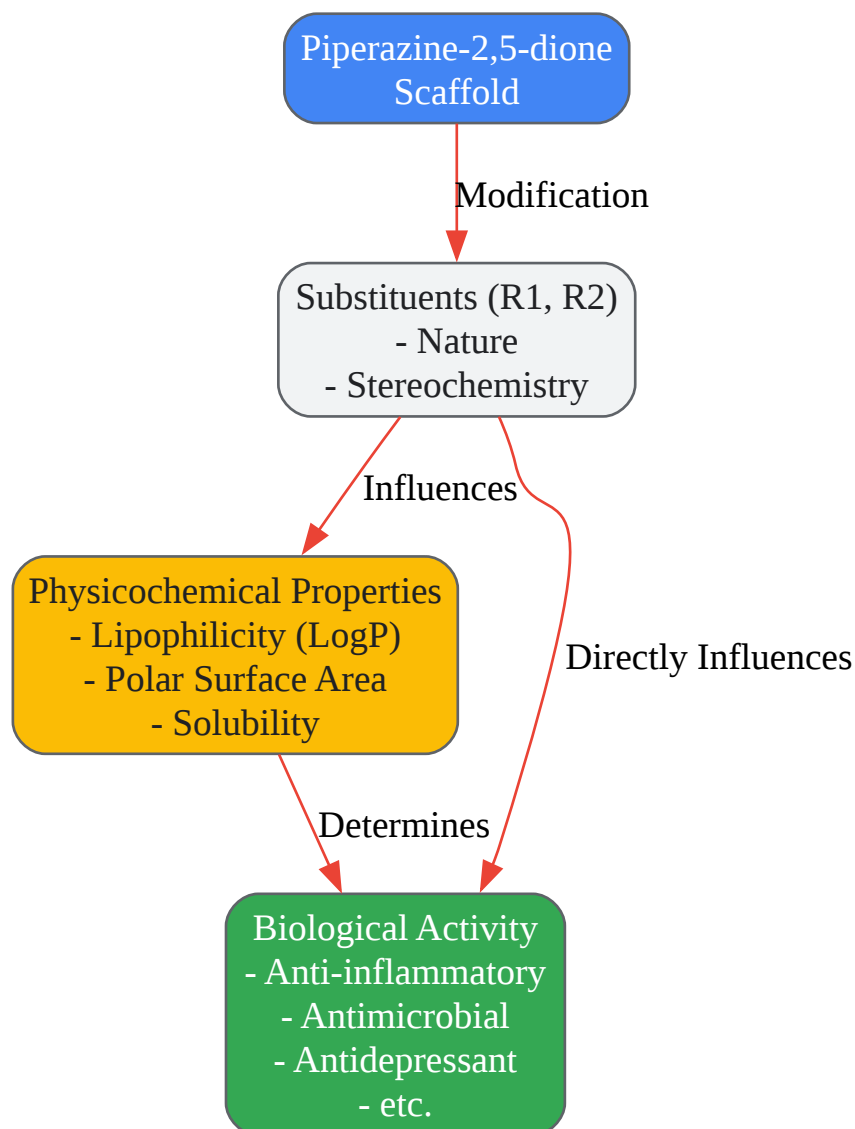
Caption: General synthetic routes to substituted piperazine-2,5-diones.

Biological Activities of Piperazine-2,5-dione Derivatives

Derivatives of piperazine-2,5-dione exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.^[2] The nature and stereochemistry of the substituents on the piperazine-2,5-dione ring play a crucial role in determining their pharmacological effects.

Biological Activity	Example Derivative(s)	Key Findings	Reference
Anti-inflammatory	Indole-bearing piperazine-2,5-diones	Showed significant anti-inflammatory effects in vivo.	[3]
Analgesic	Indole-bearing piperazine-2,5-diones	Demonstrated clear analgesic activity at a dose of 10 mg/kg.	[3]
Antidepressant	Indole-bearing piperazine-2,5-diones	Exhibited antidepressant effects comparable to fluoxetine in forced swim tests.	[3]
Antimicrobial	Substituted piperazine derivatives	Active against various bacterial strains including <i>S. aureus</i> and <i>E. coli</i> .	[4]
Antifungal	Substituted piperazine derivatives	Showed activity against fungal species like <i>C. albicans</i> and <i>A. niger</i> .	[4]
Cartilage Regeneration	Various substituted piperazine-2,5-diones	Investigated for potential effects on cartilage regeneration, though the tested compounds showed insignificant activity.	[12]
Antifouling	Soluble 2,5-diketopiperazine derivatives	Some derivatives showed strong inhibitory activities against marine fouling organisms.	[13]

Logical Relationship of Structure and Activity



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Caption: Influence of substituents on the biological activity of piperazine-2,5-diones.

Conclusion

The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While the specific compound "**3-Hydroxy-3,6-dimethylpiperazine-2,5-dione**" is not extensively documented, the study of its close analog, 3,6-dimethylpiperazine-2,5-dione, and other derivatives provides valuable insights into the chemical and biological properties of this class of compounds. The

synthetic accessibility and the wide range of biological activities associated with substituted piperazine-2,5-diones underscore their potential for future drug discovery and development efforts. Further research into the structure-activity relationships and mechanisms of action of these compounds will continue to be a significant area of investigation.

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